tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate
Overview
Description
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is a chemical compound that serves as a precursor to the highly potent and selective ligand for the α4β2 nicotinic receptor, 5-Iodo-A-85380 . This compound is particularly suitable for radioiodination, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of the compound “5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative” is the α4β2 nicotinic acetylcholine receptor (AChR α4β2) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.
Mode of Action
The compound acts as a precursor to 5-Iodo-A-85380 , which is a highly potent and selective ligand for the AChR α4β2 . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the 5-Iodo-A-85380 binds to the AChR α4β2, influencing its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative involves several steps The starting material is typically a pyridine derivative, which undergoes halogenation to introduce the iodine atom at the 5-positionThe final step involves the protection of the azetidinecarboxylic acid with a tert-butyl ester (N-BOC) group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative undergoes various chemical reactions, including:
Substitution Reactions: The iodine and trimethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Iodo-A-85380: The direct product of the derivative, known for its high potency and selectivity for the α4β2 nicotinic receptor.
Other Halogenated Pyridine Derivatives: Compounds with similar structures but different halogen atoms (e.g., fluorine, chlorine) at the 5-position.
Uniqueness
5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is unique due to its dual functional groups (iodine and trimethylstannyl) and its suitability for radioiodination. This combination of features makes it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNYNAVVSDTMQD-HZAYLZKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441936 | |
Record name | 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213766-21-3 | |
Record name | 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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